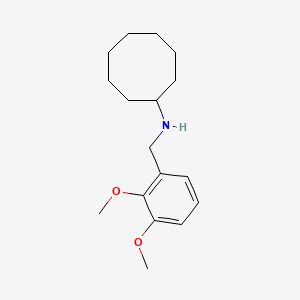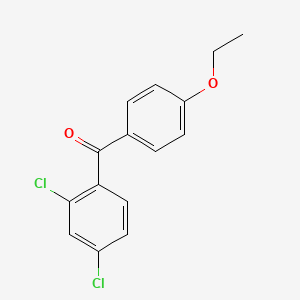
ethyl 3-(4-morpholinylsulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-morpholinylsulfonyl)benzoate, also known as Ebselen, is a small molecule drug that has been extensively studied for its therapeutic potential in various diseases. Ebselen has a unique structure that allows it to interact with multiple targets in the body, making it a promising candidate for drug development.
科学研究应用
Ethyl 3-(4-morpholinylsulfonyl)benzoate has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta in Alzheimer's disease. In infectious diseases research, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
作用机制
Ethyl 3-(4-morpholinylsulfonyl)benzoate has a unique mechanism of action that allows it to interact with multiple targets in the body. This compound can act as an antioxidant, a glutathione peroxidase mimic, and a protein kinase C inhibitor. This compound can also interact with various enzymes and receptors such as cyclooxygenase-2, lipoxygenase, and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and protecting neurons from damage. This compound has also been shown to have anti-cancer, anti-viral, and anti-bacterial properties.
实验室实验的优点和局限性
One of the advantages of using ethyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments is its unique mechanism of action that allows it to interact with multiple targets in the body. This compound is also relatively easy to synthesize and has been extensively studied for its therapeutic potential in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations.
未来方向
There are several future directions for research on ethyl 3-(4-morpholinylsulfonyl)benzoate. One direction is to further investigate its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research can focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
合成方法
The synthesis of ethyl 3-(4-morpholinylsulfonyl)benzoate involves the reaction of 3-bromo-4-morpholinylsulfonylbenzoic acid with ethyl alcohol in the presence of a base. The reaction results in the formation of this compound as a white solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
属性
IUPAC Name |
ethyl 3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-19-13(15)11-4-3-5-12(10-11)20(16,17)14-6-8-18-9-7-14/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGTRQJVGNREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)

![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)



![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)


